molecular formula C16H15N3O2S B4525423 3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4525423
M. Wt: 313.4 g/mol
InChI Key: DTDKKVKRZRXEEZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine core. Key structural features include:

  • 3,6-Dimethyl substitution: Methyl groups at positions 3 and 6 enhance steric bulk and modulate electron density.

The compound’s molecular formula is C₁₈H₁₇N₃O₂S, with a molecular weight of 339.41 g/mol (calculated).

Properties

IUPAC Name

3,6-dimethyl-N-(3-methylsulfanylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-7-13(14-10(2)19-21-16(14)17-9)15(20)18-11-5-4-6-12(8-11)22-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDKKVKRZRXEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of the oxazole ring through a cyclization reaction involving an amide and an aldehyde

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
3,6-Dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₈H₁₇N₃O₂S 339.41 3-Me, 6-Me, N-(3-MeS-phenyl) High lipophilicity due to methyl and methylsulfanyl groups.
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₀H₁₆FN₃O₃ 373.36 3-Me, 6-(2-furyl), N-(4-F-2-Me-phenyl) Electron-withdrawing fluorine may enhance metabolic stability.
3-(1-Ethyl-3-Me-1H-pyrazol-4-yl)-1-(4-F-phenyl)-1H-pyrazole-4-carboxylic acid C₁₆H₁₆FN₅O₂ 345.33 Pyrazole ring substitution, 4-F-phenyl Dual pyrazole rings may improve kinase inhibition.
3-Methyl-6-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₁N₃O₃ 281.27 3-Me, 6-(pyridin-3-yl) Pyridine substituent enhances water solubility.
6-Cyclopropyl-3-(trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₄N₄O₃ 298.30 6-cyclopropyl, 3-(trimethylpyrazole) Cyclopropyl group may reduce metabolic degradation.

Structural and Functional Insights

Substituent Effects on Lipophilicity
  • The target compound’s 3,6-dimethyl and 3-(methylsulfanyl)phenyl groups likely increase its logP value compared to analogs with polar substituents (e.g., 6-pyridinyl in ). This property could enhance membrane permeability but reduce aqueous solubility.
Bioactivity Trends
  • Analogs like 3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid () suggest that electron-donating groups (e.g., methoxy) at the phenyl ring may enhance binding to enzymes such as cyclooxygenase or kinases.
  • Pyrazole-containing analogs (e.g., ) demonstrate enhanced kinase inhibition due to the pyrazole’s ability to coordinate with ATP-binding sites.
Metabolic Stability
  • In contrast, 6-cyclopropyl substituents () are metabolically inert, improving in vivo stability.

Biological Activity

3,6-Dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound with potential applications in pharmaceuticals due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₄H₁₆N₄O₂S
  • Molecular Weight : 300.32 g/mol
  • CAS Number : 1435999-31-7

The presence of the oxazole and pyridine rings contributes to its biological activity, particularly in modulating various cellular pathways.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors involved in inflammation and cancer pathways. The oxazole and pyridine moieties are known for their roles in biological activities like:

  • Inhibition of Kinases : Some studies suggest that derivatives of oxazole-pyridine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain analogs have shown IC₅₀ values in the low micromolar range against CDK2 and CDK9 .
  • Modulation of Immune Responses : Compounds structurally related to this compound may activate Toll-like receptors (TLRs), particularly TLR8, leading to enhanced immune responses without inducing pro-inflammatory cytokines .

Anticancer Activity

In vitro studies have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines such as HeLa and HCT116. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

  • Inhibition of CDK Activity :
    • A study evaluated the effects of structurally similar compounds on CDK2 and CDK9. The results indicated that specific modifications could enhance selectivity and potency against these kinases, suggesting a promising avenue for developing anticancer agents .
  • Immunomodulatory Effects :
    • Another study focused on the immunomodulatory effects of TLR8 agonists derived from similar chemical frameworks. These compounds were found to enhance chemokine production without triggering inflammatory cytokines, indicating their potential as vaccine adjuvants .

Data Tables

Activity Type Target/Cell Line IC₅₀ Value (µM) Mechanism
CDK InhibitionCDK20.36Cell cycle regulation
CDK InhibitionCDK91.8Cell cycle regulation
Antiproliferative EffectHeLaNot specifiedInduction of apoptosis
Antimicrobial ActivityBacillus pumilusWeakBacterial growth inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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